![molecular formula C11H11BrO2 B7637863 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)
2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, as well as the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation. It has also been shown to reduce the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid in lab experiments is its potential as a drug candidate for the treatment of pain and inflammation. Another advantage is its relatively simple synthesis method. However, a limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid. One direction is to further investigate its potential as a drug candidate for the treatment of pain and inflammation. Another direction is to study its effects on other inflammatory pathways and its potential for use in the treatment of other inflammatory conditions. Additionally, further research could be done to improve the solubility of this compound in water, which would make it more useful in lab experiments.
Métodos De Síntesis
The synthesis of 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid involves the reaction of 3-bromobenzyl chloride with cyclopropane carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid has been studied for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-1-2-7(5-9)4-8-6-10(8)11(13)14/h1-3,5,8,10H,4,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUDHMQOMVFBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
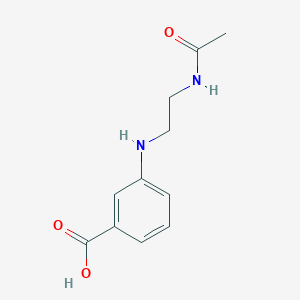
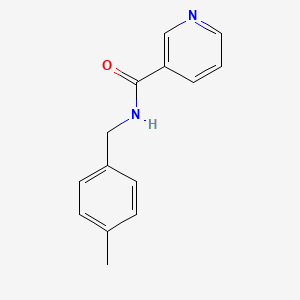
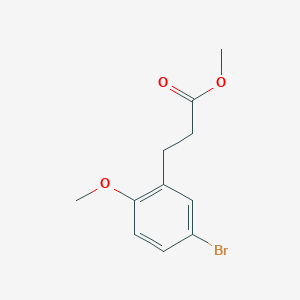
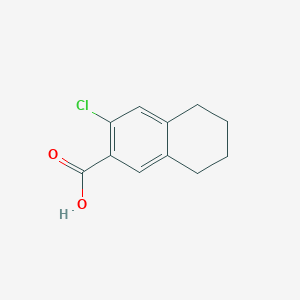
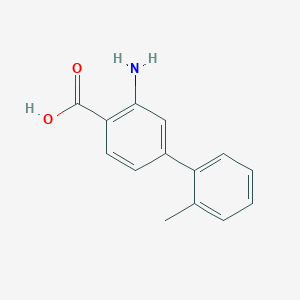
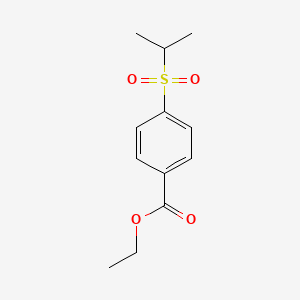

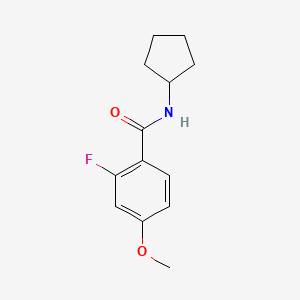
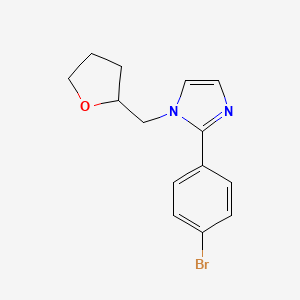
![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)